molecular formula C11H13NO2 B14276424 n-(2-Oxoethyl)-3-phenylpropanamide CAS No. 133950-83-1

n-(2-Oxoethyl)-3-phenylpropanamide

Cat. No.: B14276424
CAS No.: 133950-83-1
M. Wt: 191.23 g/mol
InChI Key: DZVUYVAKBFPVIR-UHFFFAOYSA-N
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Description

N-(2-Oxoethyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a propanamide backbone, with an oxoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxoethyl)-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethylamine to yield the desired amide. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Catalysts and solvents are carefully selected to optimize the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxoethyl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-(2-Oxoethyl)-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Oxoethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may bind to active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Oxoethyl)-benzamide: Similar structure but lacks the phenyl group on the propanamide backbone.

    3-Phenylpropanamide: Lacks the oxoethyl substituent.

    N-(2-Hydroxyethyl)-3-phenylpropanamide: Contains a hydroxyethyl group instead of an oxoethyl group.

Uniqueness

N-(2-Oxoethyl)-3-phenylpropanamide is unique due to the presence of both the phenyl group and the oxoethyl substituent, which confer distinct chemical and biological properties

Properties

CAS No.

133950-83-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(2-oxoethyl)-3-phenylpropanamide

InChI

InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,14)

InChI Key

DZVUYVAKBFPVIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC=O

Origin of Product

United States

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